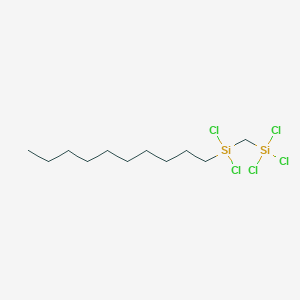
Trichloro((dichloro(decyl)silyl)methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro((dichloro(decyl)silyl)methyl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and decyl groups. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro((dichloro(decyl)silyl)methyl)silane typically involves the reaction of decylsilane with chlorinating agents under controlled conditions. The process often requires the use of catalysts to facilitate the chlorination reaction. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Trichloro((dichloro(decyl)silyl)methyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to produce alkoxysilanes.
Reduction: Can be reduced by alkali metals to form polysilanes.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Reduction: Alkali metals like sodium or potassium, usually under anhydrous conditions.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Polysilanes and metal chlorides.
Scientific Research Applications
Trichloro((dichloro(decyl)silyl)methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Trichloro((dichloro(decyl)silyl)methyl)silane involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s chlorinated groups facilitate its reactivity, allowing it to form covalent bonds with other molecules. This reactivity is harnessed in various applications, such as surface modification and polymer synthesis.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A simpler silane with three chlorine atoms attached to silicon.
Methyltrichlorosilane: Contains a methyl group in addition to three chlorine atoms.
Dichloromethylsilane: Features two chlorine atoms and a methyl group attached to silicon.
Uniqueness
Trichloro((dichloro(decyl)silyl)methyl)silane is unique due to its decyl group, which imparts specific hydrophobic properties and enhances its utility in applications requiring long-chain alkyl groups. This distinguishes it from simpler silanes, which may not offer the same level of functionality or versatility.
Properties
Molecular Formula |
C11H23Cl5Si2 |
|---|---|
Molecular Weight |
388.7 g/mol |
IUPAC Name |
trichloro-[[dichloro(decyl)silyl]methyl]silane |
InChI |
InChI=1S/C11H23Cl5Si2/c1-2-3-4-5-6-7-8-9-10-17(12,13)11-18(14,15)16/h2-11H2,1H3 |
InChI Key |
HMUBGWFTDHRCRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















